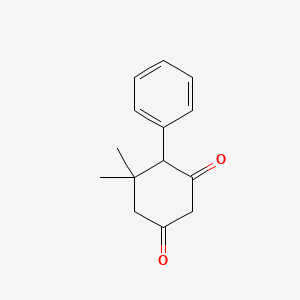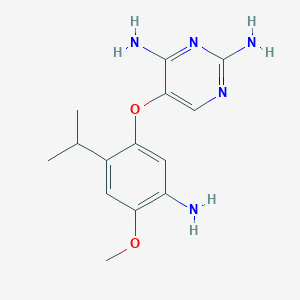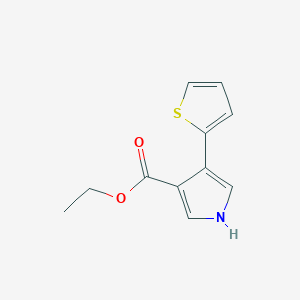
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate
Overview
Description
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of both thiophene and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate typically involves the condensation of thiophene derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thiophene and pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene or pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or pyrrole derivatives.
Scientific Research Applications
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenecarboxylic acid and 3-thiophenemethanol share structural similarities with ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate.
Pyrrole Derivatives: Compounds like 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxylic acid ethyl ester are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
ethyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-12-6-8(9)10-4-3-5-15-10/h3-7,12H,2H2,1H3 |
InChI Key |
LAKFSPFALFSPLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
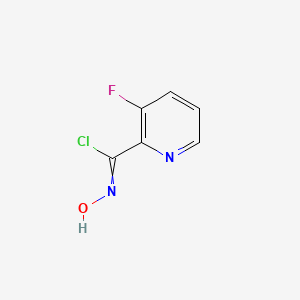
![2-ethynyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8354935.png)
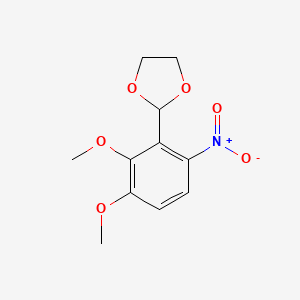
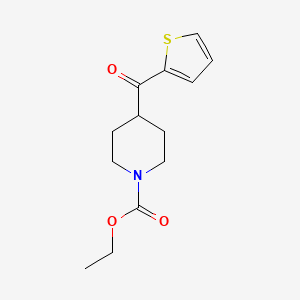
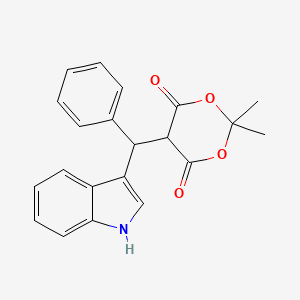
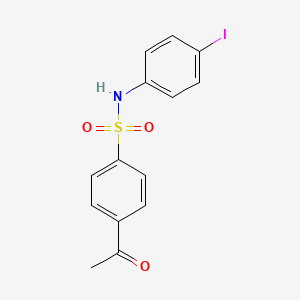
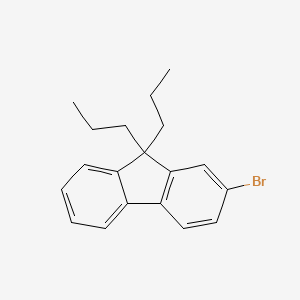
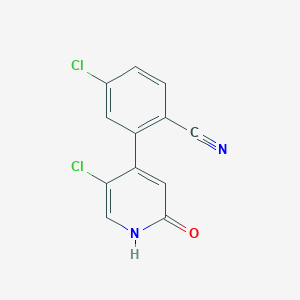
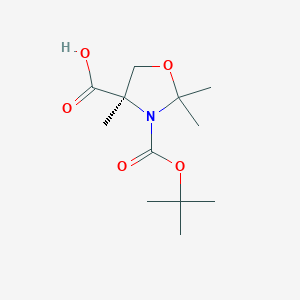
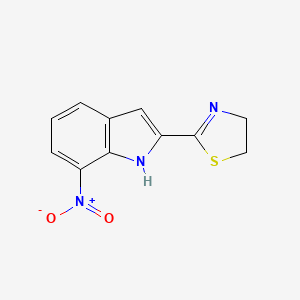
![3,7-Dimethylbenzo[d]isoxazole](/img/structure/B8355014.png)
